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molecular formula C11H14N2OS2 B8348826 N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide

N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide

Cat. No. B8348826
M. Wt: 254.4 g/mol
InChI Key: KUDZUJIPCAPOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A solution of pyridine-3-carboxaldehyde (16 g), 3-mercaptopropan-1-ol (48 g) and para-toluenesulphonic acid (2.25 g) in 1,2-dichloroethane (1500 cc) is kept at the boil for 15 hours so that the water formed is removed by azeotropic distillation. After cooling to a temperature of about 20° C., the reaction mixture is washed three times with a 5 N aqueous solution of sodium hydroxide (750 cc in total) and then three times with distilled water (1500 cc in total). The organic phase is dried over anhydrous sodium sulphate and filtered, and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. The product obtained (15.6 g) is chromatographed in neutral silica gel (200 g) contained in a column of diameter 3.7 cm. Elution is carried out successively with a cyclohexane/ethyl acetate mixture (80/20 by volume; 600 cc) and a cyclohexane/ethyl acetate mixture (70/30 by volume; 2700 cc), 300 cc fractions being collected. Fractions 5 to 11 are combined and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C. 2-(Pyrid-3-yl)-1,3-oxathiane (8.6 g) is thus obtained in the form of a yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=C(C=O)C=1.SCCCO.C1(C)C=CC(S(O)(=O)=O)=CC=1.CNC([C:29]1([C:35]2[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=2)[S:34][CH2:33][CH2:32][CH2:31][O:30]1)=S>ClCCCl>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([CH:29]2[S:34][CH2:33][CH2:32][CH2:31][O:30]2)[CH:36]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
48 g
Type
reactant
Smiles
SCCCO
Name
Quantity
2.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=S)C1(OCCCS1)C=1C=NC=CC1
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is removed by azeotropic distillation
WASH
Type
WASH
Details
the reaction mixture is washed three times with a 5 N aqueous solution of sodium hydroxide (750 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C
CUSTOM
Type
CUSTOM
Details
The product obtained (15.6 g)
CUSTOM
Type
CUSTOM
Details
is chromatographed in neutral silica gel (200 g)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
a cyclohexane/ethyl acetate mixture (70/30 by volume; 2700 cc), 300 cc fractions being collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 50° C

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1OCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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